molecular formula C12F8SSe B012563 Phenothiaselenin, octafluoro- CAS No. 19638-34-7

Phenothiaselenin, octafluoro-

Cat. No. B012563
CAS RN: 19638-34-7
M. Wt: 407.2 g/mol
InChI Key: XYKMDOPSGZWVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenothiaselenin, octafluoro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a member of the phenothiazine family and contains a selenium atom in place of the usual nitrogen atom. This substitution gives it distinct biochemical and physiological effects that make it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of Phenothiaselenin, octafluoro- is not fully understood, but it is believed to involve the modulation of various cellular pathways. It has been shown to interact with proteins and enzymes involved in oxidative stress and inflammation, leading to the suppression of these processes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Biochemical And Physiological Effects

Phenothiaselenin, octafluoro- has been shown to have several biochemical and physiological effects that make it a promising candidate for various research applications. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Advantages And Limitations For Lab Experiments

Phenothiaselenin, octafluoro- has several advantages and limitations for lab experiments. Its unique properties make it a promising candidate for various research applications, but its complex synthesis method and limited availability may limit its use in certain studies. Additionally, its potential toxicity and lack of long-term safety data may pose a risk to researchers working with this compound.

Future Directions

There are several future directions for research involving Phenothiaselenin, octafluoro-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the further investigation of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of Phenothiaselenin, octafluoro- is a complex process that involves several steps. The most commonly used method involves the reaction of octafluorotoluene with a selenium source, such as selenium dioxide or sodium selenite, in the presence of a catalyst. The reaction is carried out under high pressure and temperature to yield the desired product.

Scientific Research Applications

Phenothiaselenin, octafluoro- has been studied extensively for its potential applications in various fields of science. One of its most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

CAS RN

19638-34-7

Product Name

Phenothiaselenin, octafluoro-

Molecular Formula

C12F8SSe

Molecular Weight

407.2 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octafluorobenzo[b][1,4]benzothiaselenine

InChI

InChI=1S/C12F8SSe/c13-1-3(15)7(19)11-9(5(1)17)21-10-6(18)2(14)4(16)8(20)12(10)22-11

InChI Key

XYKMDOPSGZWVHN-UHFFFAOYSA-N

SMILES

C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F

Canonical SMILES

C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F

synonyms

Octafluorophenothiaselenin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.